2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Catalog No.
S11432076
CAS No.
M.F
C20H20N2O4
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)...

Product Name

2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

IUPAC Name

2-(3-acetylindol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-13(23)18-11-22(19-7-5-4-6-17(18)19)12-20(24)21-14-8-15(25-2)10-16(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,24)

InChI Key

UANPLFJCWZZPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC(=C3)OC)OC

2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic organic compound classified as an indole derivative. This compound features a complex structure that includes an indole moiety with an acetyl group and an acetamide functional group attached to a dimethoxyphenyl ring. The molecular formula of this compound is C20H20N2O4C_{20}H_{20}N_{2}O_{4}, and it has a molecular weight of 352.4 g/mol . Indole derivatives, such as this compound, are recognized for their diverse biological activities, making them significant in medicinal chemistry.

, including:

  • Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide.

The biological activity of 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is attributed to its interaction with various biological targets. Indole derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. The specific interactions of this compound with enzymes and receptors may modulate their activity, enhancing its therapeutic potential .

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves several key steps:

  • Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Acetylation: The indole core is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
  • Amidation: The acetylated indole is reacted with 3,5-dimethoxyaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for the development of new therapeutic agents.
  • Research: It can be used in studies exploring the mechanisms of action of indole derivatives and their effects on biological pathways .

Interaction studies focus on the binding affinity of 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide to specific enzymes and receptors. These studies are essential for elucidating the compound's mechanism of action and therapeutic potential. Research indicates that modifications to the indole core or substituents can significantly influence binding interactions and biological efficacy .

Several compounds exhibit structural similarities to 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide. Notable examples include:

Compound NameStructureUnique Features
2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamideStructureDifferent methoxy substitution pattern
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamideStructureContains a phenethyl group instead of phenyl
2-(1H-indol-3-yl)-N,N-dimethylacetamideStructureLacks acetophenone substitution

The uniqueness of 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide lies in its combination of both indole and dimethoxyphenyl groups. This specific arrangement may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its potential applications in drug development further emphasize its significance in ongoing research efforts .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

352.14230712 g/mol

Monoisotopic Mass

352.14230712 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types